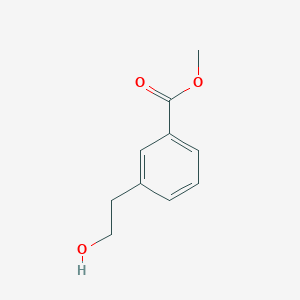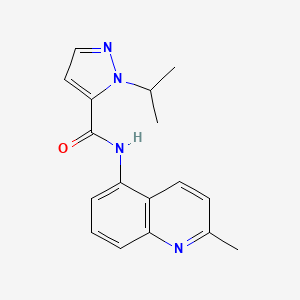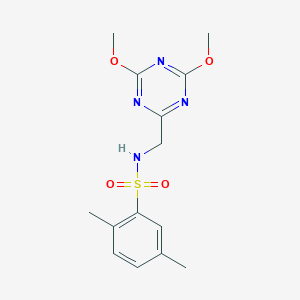
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in organic synthesis, particularly in the activation of carboxylic acids for the formation of amides and esters. It is widely used in peptide synthesis and other chemical transformations due to its efficiency and selectivity.
Mechanism of Action
Mode of Action
The compound is structurally related to 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium , which is known to act as a coupling reagent in peptide synthesis . It facilitates the condensation of carboxylic acids and amines to form amides , and the esterification of carboxylic acids with alcohols to form esters . The exact mode of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide may be similar, but further studies are needed to confirm this.
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to peptide synthesis and ester formation The exact pathways and their downstream effects would depend on the specific biological targets and the cellular context
Result of Action
The result of the compound’s action would depend on its specific biological targets and the cellular context. Given its structural similarity to known coupling reagents, it may facilitate the formation of amides and esters
Action Environment
The action of this compound, like that of many compounds, could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For instance, the reactions facilitated by related compounds can proceed under atmospheric conditions without the need for solvent drying . The co-product arising from these reactions is water-soluble and can be readily removed by extraction
Biochemical Analysis
Biochemical Properties
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide plays a significant role in biochemical reactions. It can act as a condensing agent for the transformation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . It also facilitates the esterification of carboxylic acids with alcohols to form the corresponding esters
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for scalability, including the use of large reactors and efficient mixing to ensure uniformity. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids and amines to form amides.
Esterification Reactions: It reacts with carboxylic acids and alcohols to form esters.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in organic solvents such as THF, and the conditions are optimized to ensure high reactivity and selectivity. The major products formed from these reactions are amides and esters, which are valuable intermediates in organic synthesis.
Scientific Research Applications
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in similar applications.
Uniqueness
This compound is unique due to its high efficiency and selectivity in activating carboxylic acids for amide and ester formation. Its stability and ease of handling make it a preferred choice in various synthetic applications compared to other coupling reagents.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-5-6-10(2)11(7-9)23(19,20)15-8-12-16-13(21-3)18-14(17-12)22-4/h5-7,15H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNZCKGNYHIJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)
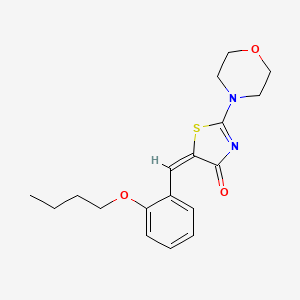

![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)
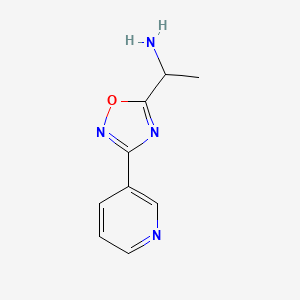
![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)
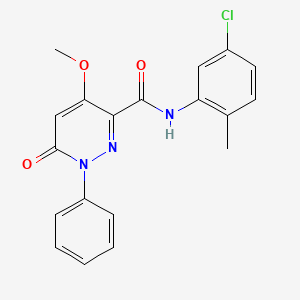
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)
![4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2373914.png)
![Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate](/img/structure/B2373915.png)
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2373917.png)
